7-(5-acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one

impurity profiling structure elucidation Velpatasvir quality control

7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 1844064-94-3) is a synthetic naphthalenone derivative bearing a 5-acetyl-2-bromobenzyloxy substituent at the 7-position of the 3,4-dihydronaphthalen-1(2H)-one core. It is formally classified as Velpatasvir Impurity 23 in regulatory and quality control contexts, serving as a reference standard for analytical method development, method validation, and GMP-compliant quality control of the hepatitis C NS5A inhibitor Velpatasvir.

Molecular Formula C19H17BrO3
Molecular Weight 373.2 g/mol
Cat. No. B12109516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(5-acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC19H17BrO3
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)Br)COC2=CC3=C(CCCC3=O)C=C2
InChIInChI=1S/C19H17BrO3/c1-12(21)14-6-8-18(20)15(9-14)11-23-16-7-5-13-3-2-4-19(22)17(13)10-16/h5-10H,2-4,11H2,1H3
InChIKeyOAGQXCXPNPBVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one – A Velpatasvir Impurity Reference Standard for Analytical Procurement


7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 1844064-94-3) is a synthetic naphthalenone derivative bearing a 5-acetyl-2-bromobenzyloxy substituent at the 7-position of the 3,4-dihydronaphthalen-1(2H)-one core . It is formally classified as Velpatasvir Impurity 23 in regulatory and quality control contexts, serving as a reference standard for analytical method development, method validation, and GMP-compliant quality control of the hepatitis C NS5A inhibitor Velpatasvir . The compound has a molecular formula of C₁₉H₁₇BrO₃, a molecular weight of 373.24 g/mol, and calculated physicochemical properties including an XLogP3 of 3.9 and a predicted boiling point of 536.8±50.0 °C .

Why Generic Naphthalenone Analogs Cannot Substitute for 7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one in Velpatasvir Impurity Profiling


In-class 7-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives cannot be interchanged for Velpatasvir Impurity 23 because this compound possesses a unique dual-substitution pattern—a bromine atom at the 2-position and an acetyl group at the 5-position of the benzyloxy ring—that governs its chromatographic retention, mass spectrometric signature, and regulatory identification . Structurally related analogs such as 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (lacking both bromo and acetyl groups) or 7-[(4-bromobenzyl)oxy]-3,4-dihydronaphthalen-1(2H)-one (bromo at the 4-position, no acetyl) exhibit meaningfully different physicochemical properties and would not co-elute or generate identical mass transitions under validated UPLC–QTOF-MS/MS conditions developed for Velpatasvir impurity profiling [1]. Substitution with a non-identical analog would invalidate system suitability criteria, compromise method specificity, and fail to meet ICH Q3A/Q3B regulatory requirements for impurity reference standards [1].

Quantitative Differentiation Evidence: 7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one vs. Closest Analogs


Structural Differentiation: Simultaneous 5-Acetyl and 2-Bromo Substitution on the Benzyloxy Ring vs. Mono-Substituted Analogs

7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one is the only 7-substituted 3,4-dihydronaphthalen-1(2H)-one derivative catalogued as a Velpatasvir impurity that carries both an electron-withdrawing acetyl group (at the 5-position) and a heavy bromine atom (at the 2-position) on the benzyloxy moiety . In contrast, the most closely related comparator, 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 32263-64-2), bears an unsubstituted benzyloxy group (MW 252.31 g/mol, no bromine, no acetyl), resulting in a molecular weight difference of 120.93 g/mol and a markedly lower calculated logP . Another analog, 7-[(4-bromobenzyl)oxy]-3,4-dihydronaphthalen-1(2H)-one (4i), possesses a bromine atom at the 4-position but lacks the acetyl group, producing a monoisotopic mass shift of approximately 42 Da relative to the target compound [1]. This dual-substitution pattern is critical for unambiguous identification in MS/MS fragmentation workflows [2].

impurity profiling structure elucidation Velpatasvir quality control

Lipophilicity Differentiation: XLogP3 of 3.9 vs. Lower LogP of Unsubstituted and Mono-Substituted 7-Benzyloxy Analogs

The target compound has a calculated XLogP3 value of 3.9, reflecting the combined lipophilic contributions of the bromine atom and the acetyl group . The unsubstituted analog 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is predicted to have a lower logP (approximately 3.0–3.3 based on the absence of bromine), while the 4-bromo analog without the acetyl group falls in an intermediate range [1]. This logP differential directly translates to a longer reverse-phase UPLC retention time for the target compound under the acidic mobile phase conditions commonly employed for Velpatasvir impurity separation (e.g., 0.1% formic acid in water/acetonitrile gradient) [2]. Increased retention provides superior resolution from the Velpatasvir parent peak (tR ≈ 3.76 min) and from earlier-eluting polar impurities [2].

chromatographic retention logP reverse-phase HPLC

Predicted Boiling Point and Density Differentiation: Implications for Preparative Purification and Handling

The compound exhibits a predicted boiling point of 536.8±50.0 °C and a predicted density of 1.407±0.06 g/cm³ . In comparison, 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (MW 252.31) is expected to have a significantly lower boiling point (estimated 420–440 °C) due to its lower molecular weight and absence of heavy bromine substitution . The higher boiling point of the target compound indicates lower volatility, which is advantageous for gravimetric preparation of reference standard stock solutions, where volatile losses during weighing can introduce systematic error [1]. The higher density also affects solvent partitioning behavior during sample preparation.

physicochemical properties preparative chromatography compound handling

Regulatory Identity: Sole Designation as Velpatasvir Impurity 23 vs. Other Numbered Impurities

Within the Velpatasvir impurity framework, this compound is specifically designated as Impurity 23, distinguishing it from other numbered impurities such as Impurity 7 (9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, CAS 1438383-89-1) and Impurity 30 (same CAS but different stereochemistry or salt form) [1]. Each numbered impurity corresponds to a unique chemical entity arising from a specific synthetic pathway or degradation route. Impurity 23 is associated with the 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one scaffold bearing the 5-acetyl-2-bromobenzyl motif, whereas Impurity 7 and Impurity 30 derive from the dibenzochromenone core of Velpatasvir [1]. The specific numbering is referenced in analytical method validation protocols and Certificate of Analysis documentation from suppliers such as SynZeal, AquigenBio, and Daicel Pharma Standards .

pharmaceutical reference standard impurity qualification ANDA submission

Procurement-Linked Application Scenarios for 7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one


Analytical Method Development and Validation for Velpatasvir ANDA Submissions

This compound serves as a critical reference standard for developing and validating HPLC/UPLC impurity profiling methods for Velpatasvir drug substance and finished dosage forms. Its unique retention characteristics (driven by XLogP3 of 3.9 ) and distinctive mass spectrum (exact mass 372.03611 g/mol ) enable its use as a system suitability marker to confirm column performance and detector response linearity across the concentration range required by ICH Q2(R1) [1]. Generic pharmaceutical manufacturers pursuing ANDA approvals for Velpatasvir/Sofosbuvir fixed-dose combinations must demonstrate adequate separation and quantification of Impurity 23 to meet regulatory specifications.

Forced Degradation Studies and Stability-Indicating Method Validation

The compound's structural features—specifically the acetyl group susceptible to hydrolysis and the bromine atom enabling nucleophilic substitution —make it relevant for forced degradation studies where Velpatasvir is subjected to acidic, alkaline, oxidative, photolytic, and thermal stress conditions as prescribed by ICH Q1A(R2) . Impurity 23 may arise as a process-related impurity during synthesis involving 5-acetyl-2-bromobenzyl bromide intermediates [1], and its presence must be monitored alongside degradation products to establish mass balance and degradation pathways.

Quality Control Batch Release Testing for Velpatasvir API and Formulations

In GMP-compliant QC laboratories, this compound is used as a qualified reference standard for quantifying Impurity 23 in Velpatasvir active pharmaceutical ingredient (API) batches and finished tablets (e.g., Epclusa generics). The compound's predicted low volatility (boiling point 536.8±50.0 °C ) supports accurate gravimetric preparation of stock solutions with minimal evaporative loss, contributing to method precision. Certificates of Analysis provided by reputable suppliers include HPLC purity, NMR, and MS characterization data , which are essential for regulatory dossier compilation.

Structure-Activity Relationship (SAR) Profiling of 7-Substituted Naphthalenone Derivatives

Beyond its impurity standard role, the compound can serve as a structurally defined probe in medicinal chemistry SAR campaigns exploring the impact of dual 5-acetyl/2-bromo substitution on biological activity. While direct bioactivity data for this specific compound remain limited in the public domain, the 7-substituted 3,4-dihydronaphthalen-1(2H)-one scaffold has demonstrated MAO inhibitory activity in related analogs, with 7-[(4-bromobenzyl)oxy]-3,4-dihydronaphthalen-1(2H)-one exhibiting an IC₅₀ of 3.5 nM against recombinant human MAO . The additional acetyl group in Impurity 23 provides a hydrogen bond acceptor site that may modulate target engagement selectivity.

Quote Request

Request a Quote for 7-(5-acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.